N-cyclohexyl-[2-(4-pyridyl)ethyl]amine
Description
N-Cyclohexyl-[2-(4-pyridyl)ethyl]amine is a tertiary amine featuring a cyclohexyl group attached to a nitrogen atom and a 4-pyridylethyl substituent. This compound is structurally characterized by the combination of a hydrophobic cyclohexyl moiety and a pyridine ring, which confers both lipophilic and basic properties. For example, cyclohexylamine derivatives are often explored for their conformational flexibility and ability to stabilize metal complexes .
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h6-7,9-10,13,15H,1-5,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJLFWDTDYSRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-Cyclohexyl-[2-(4-pyridyl)ethyl]amine with three structurally related amines based on functional groups, molecular properties, and applications:
Key Observations:
Functional Group Diversity: The target compound lacks the tetrahydro-2H-pyran or pyrimidinyl groups seen in Examples 13 and 2, respectively. This absence may reduce steric hindrance compared to Example 13, making it more suitable for ligand-metal interactions .
Molecular Weight and Complexity :
- The molecular weight of the target compound (~220 g/mol) is significantly lower than Example 13 (411.1 g/mol), suggesting improved solubility and bioavailability for pharmaceutical applications .
Synthetic Accessibility :
- The synthesis of this compound would likely involve alkylation of cyclohexylamine with 2-(4-pyridyl)ethyl halides, a simpler route compared to the hydrogenation and palladium-catalyzed steps required for Example 14 .
Research Findings and Limitations
- Coordination Chemistry : Pyridine-containing amines like the target compound often exhibit strong binding to transition metals (e.g., Cu²⁺, Ni²⁺) due to the lone pair on the pyridyl nitrogen. This property is absent in Example 14’s tetrahydro-2H-pyran derivative .
- Thermodynamic Stability : The cyclohexyl group may enhance conformational stability compared to smaller alkyl chains, as seen in analogs from .
Gaps in Evidence and Recommendations
- The provided evidence lacks direct data on the target compound’s physical properties (e.g., melting point, solubility) or spectroscopic characterization (e.g., NMR, IR).
- Further studies should explore its reactivity with metal salts and biological screening to validate hypothesized applications.
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